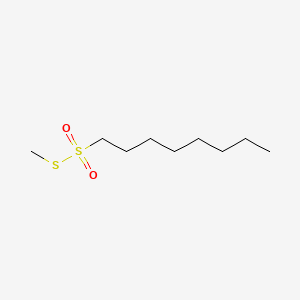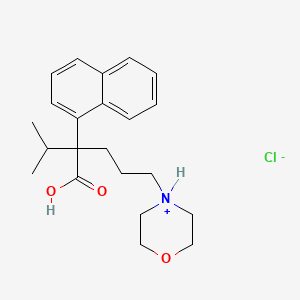
Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride is a chemical compound with the molecular formula C10H23NO.ClH and a molecular weight of 209.80 g/mol . This compound is known for its unique structure, which includes a hexylamine backbone with methoxy and trimethyl substitutions, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride involves several steps. One common method includes the reaction of hexylamine with methoxy and trimethyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound.
Chemical Reactions Analysis
Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different amine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in various physiological processes . This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
Hexylamine, 5-methoxy-N,1,5-trimethyl-, hydrochloride can be compared with similar compounds such as:
5-Methoxy-N-methyltryptamine: This compound shares the methoxy group but differs in its overall structure and biological activity.
5-Methoxy-N,N-dimethyltryptamine: Another similar compound with distinct pharmacological properties and uses.
The uniqueness of this compound lies in its specific substitutions and the resulting chemical and biological properties.
Properties
CAS No. |
63765-91-3 |
|---|---|
Molecular Formula |
C10H24ClNO |
Molecular Weight |
209.76 g/mol |
IUPAC Name |
(6-methoxy-6-methylheptan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-9(11-4)7-6-8-10(2,3)12-5;/h9,11H,6-8H2,1-5H3;1H |
InChI Key |
JOKASTUWFUYUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)

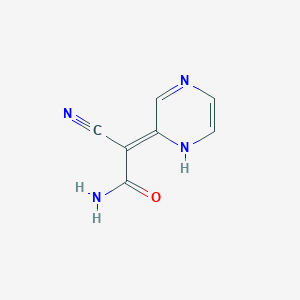
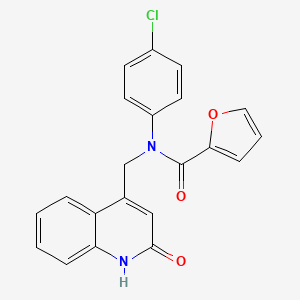
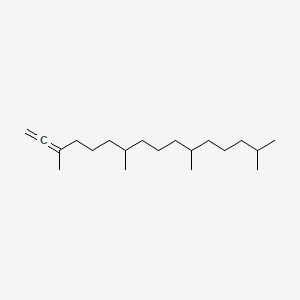


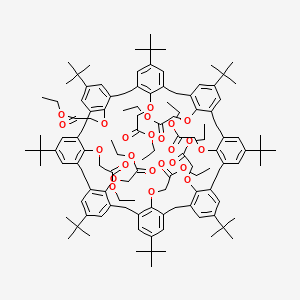
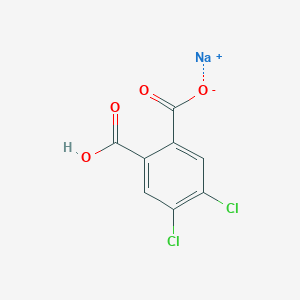
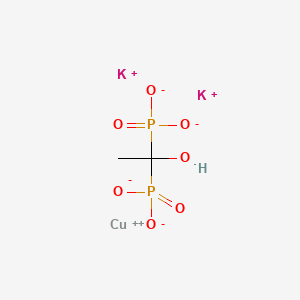
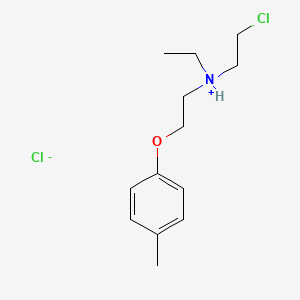
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
